4-Fluorocinnamaldehyde
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Overview
Description
4-Fluorocinnamaldehyde, also known as (E)-3-(4-fluorophenyl)-2-propenal, is an organic compound with the molecular formula C9H7FO and a molecular weight of 150.15 g/mol . This compound is a derivative of cinnamaldehyde, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. It is a clear liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
4-Fluorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluorocinnamic acid, followed by oxidation to form the aldehyde . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Fluorocinnamaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 4-fluorocinnamic acid, 4-fluorocinnamyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Fluorocinnamaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorocinnamaldehyde in its applications as a chemosensor involves the interaction of the aldehyde group with target anions, leading to a colorimetric change that can be detected visually . This interaction is facilitated by the electron-withdrawing effect of the fluorine atom, which enhances the reactivity of the aldehyde group .
In biological systems, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
4-Fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives, such as:
4-Bromocinnamaldehyde: Similar in structure but with a bromine atom instead of fluorine.
4-Chlorocinnamaldehyde: Contains a chlorine atom and exhibits distinct chemical properties and uses.
4-Nitrocinnamaldehyde:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic and steric effects that influence its chemical behavior and applications .
Properties
CAS No. |
24654-55-5 |
---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(Z)-3-(4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1- |
InChI Key |
YSIYEWBILJZDQH-UPHRSURJSA-N |
SMILES |
C1=CC(=CC=C1C=CC=O)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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